EMfilerMin - 159075-60-2

EMfilerMin

Catalog Number: EVT-1521958
CAS Number: 159075-60-2
Molecular Formula: C13H18N2O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Emfilermin involves several key steps:

  1. Gene Cloning: The gene encoding the human leukemia inhibitory factor is cloned into an expression vector.
  2. Transfection: This vector is introduced into suitable mammalian cells (e.g., HEK293 cells) through transfection methods.
  3. Protein Expression: The transfected cells are cultured under conditions that promote the expression of the protein.
  4. Purification: After sufficient protein expression, Emfilermin is harvested and purified using techniques such as affinity chromatography and ion-exchange chromatography to ensure high purity and biological activity .

This process allows for the production of large quantities of the protein necessary for clinical applications.

Molecular Structure Analysis

Structure and Data

Emfilermin has a complex three-dimensional structure typical of cytokines. It consists of approximately 200 amino acids, forming a compact structure stabilized by disulfide bonds. The molecular weight of Emfilermin is approximately 22 kDa. Its structure allows it to interact specifically with its receptor, which is crucial for its function in signaling pathways related to cell growth and differentiation .

Chemical Reactions Analysis

Reactions and Technical Details

Emfilermin primarily functions through its interaction with specific receptors on target cells, leading to various downstream signaling cascades. The binding of Emfilermin to its receptor activates Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, which are essential for mediating its effects on cell proliferation and survival.

In vitro studies have demonstrated that Emfilermin can enhance the survival of embryonic stem cells and promote their differentiation into various cell types, highlighting its potential therapeutic applications in regenerative medicine .

Mechanism of Action

Process and Data

The mechanism of action for Emfilermin involves the following steps:

  1. Binding: Emfilermin binds to its specific receptor on target cells.
  2. Activation: This binding activates intracellular signaling pathways, particularly the JAK/STAT pathway.
  3. Gene Expression Modulation: The activated transcription factors translocate to the nucleus, where they regulate the expression of genes involved in cell survival, proliferation, and differentiation.

This mechanism underlies its therapeutic effects in various conditions, including infertility treatments and tissue regeneration .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Formula: C_100H_158N_28O_30S_4
  • Molecular Weight: Approximately 22 kDa
  • Solubility: Highly soluble in aqueous solutions at physiological pH.
  • Stability: Stable under refrigerated conditions but should be protected from light to maintain activity.

These properties are essential for ensuring the efficacy and safety of Emfilermin when used in clinical settings .

Applications

Scientific Uses

Emfilermin has several significant applications in scientific research and medicine:

  1. Infertility Treatments: It has been investigated for its role in enhancing fertility through its effects on ovarian function.
  2. Stem Cell Research: Its ability to promote stem cell survival makes it valuable in regenerative medicine studies.
  3. Therapeutics for Tissue Repair: Research continues into its potential use in therapies aimed at repairing damaged tissues or organs due to its regenerative properties.
Molecular Characterization of Emfilermin

Structural Analysis of Recombinant Human LIF

Emfilermin (recombinant human leukemia inhibitory factor, rhLIF) is a nonglycosylated protein produced via recombinant DNA technology, with a molecular mass of approximately 19.7 kDa. Its primary structure consists of 180 amino acids arranged in a four α-helix bundle topology characteristic of the interleukin-6 cytokine family [8] [10]. The tertiary structure is stabilized by three intramolecular disulfide bonds (Cys12-Cys134, Cys18-Cys131, and Cys60-Cys163), which are critical for maintaining biological activity and receptor binding specificity [10]. Unlike native LIF, which exhibits variable glycosylation (32-62 kDa), Emfilermin's lack of post-translational modifications results in a more homogeneous molecular profile [8].

Pharmacokinetic studies reveal Emfilermin exhibits rapid absorption (absorption phase duration: 0.8 hours) and clearance following subcutaneous administration. Its apparent volume of distribution (235 L) demonstrates significant interindividual variability (CV=28%) and interoccasion variability (23%), with body weight being a key covariate—increasing or decreasing by 29% per 10 kg deviation from 62 kg. The protein's moderate-to-high volume of distribution suggests extensive tissue penetration [1] [2].

Table 1: Structural and Pharmacokinetic Properties of Emfilermin

PropertyValueVariability
Molecular Mass19.7 kDaN/A
Amino Acid Residues180N/A
Disulfide BondsCys12-Cys134, Cys18-Cys131, Cys60-Cys163N/A
Absorption Duration0.8 hoursInvariant
Apparent Volume of Distribution235 LInterindividual CV=28%
Interoccasion CV=23%
Weight Dependency±29% change per 10 kg from 62 kgN/A

Genetic Engineering and Production Methodologies

Emfilermin is manufactured using Escherichia coli expression systems through advanced recombinant DNA technology. The production process involves cloning the codon-optimized human LIF gene (excluding the native signal peptide sequence) into bacterial plasmids under the control of inducible promoters [6] [10]. Following fermentation, the protein is expressed intracellularly, forming inclusion bodies that require solubilization and refolding to achieve the native conformation [10].

The purification process employs proprietary chromatographic techniques, including reverse-phase HPLC and size-exclusion chromatography, yielding >98% purity as confirmed by SDS-PAGE and RP-HPLC analyses. Critical quality control measures include:

  • Endotoxin Testing: <0.01 EU per μg protein (LAL method)
  • Biological Activity Validation: ED₅₀ of 0.02-0.12 ng/mL in TF-1 human erythroleukemic cell proliferation assays [8] [10]

A significant challenge in production is maintaining the correct disulfide bond pattern during refolding, which is addressed through redox buffer optimization. The absence of glycosylation in this prokaryotic expression system does not impair receptor binding affinity, demonstrating that glycan moieties are not essential for Emfilermin's biological function [10].

Receptor Binding Specificity: LIFR-gp130 Complex Dynamics

Emfilermin initiates signaling through formation of a high-affinity heterodimeric receptor complex consisting of the leukemia inhibitory factor receptor (LIFR) and glycoprotein 130 (gp130). gp130 is a transmembrane signal transducer containing five fibronectin type-III domains and one immunoglobulin-like C2-type domain in its extracellular portion, forming a "tall cytokine receptor" [5] [7]. Cryo-electron microscopy studies of related cytokine complexes reveal that binding occurs via a sequential mechanism:

  • Initial Docking: Emfilermin binds to membrane-distal domains (D1-D3) of LIFR through Site I and Site II interfaces
  • Complex Assembly: The Emfilermin-LIFR binary complex recruits gp130 through Site III interactions
  • Hexamer Formation: Two trimeric complexes dimerize to form the active hexameric signaling complex [3] [7]

Table 2: Pharmacokinetic Parameters in Different Populations

PopulationApparent Clearance (L/h)Volume of Distribution (L)
Healthy Postmenopausal Women57235
IVF/Infertile Patients37 (35% reduction)Weight-dependent adjustment

The gp130 ectodomain exhibits significant conformational dynamics during signal transduction. Normal mode analysis indicates low-frequency vibrational modes facilitate:

  • Leg Compression: Movement of membrane-proximal domains (D4-D6) from extended to compressed conformation
  • Rotational Twisting: Rotation around the C2 symmetry axis for intracellular signaling positioning
  • Head Flapping: Flexibility between cytokine-binding and membrane-proximal domains [3]

These dynamics position intracellular JAK kinases for transphosphorylation, triggering downstream STAT3 activation and MAPK pathways. Notably, IVF/infertile patients exhibit 35% reduced Emfilermin clearance compared to healthy postmenopausal women, suggesting disease-specific alterations in receptor dynamics or turnover rates [1] [2].

Table 3: Cryo-EM Structural Features of gp130-Containing Complexes

Structural FeatureFunctional Significance
Head Region (D1-D3)Cytokine binding domain; strong cryo-EM density indicates stability
Leg Region (D4-D6)Signal transduction domain; weak cryo-EM density indicates mobility
Central Hole (50Å diameter)Potential conduit for interdomain communication
Domain Crossing (D5-D6)Facilitates proper dimerization orientation

Properties

CAS Number

159075-60-2

Product Name

EMfilerMin

Molecular Formula

C13H18N2O2

Synonyms

EMfilerMin

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.